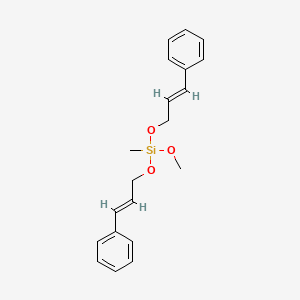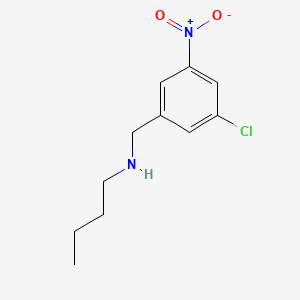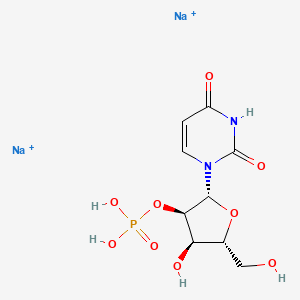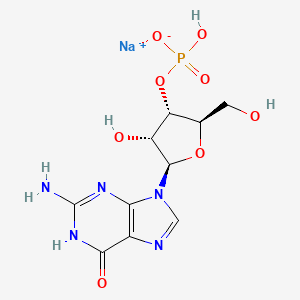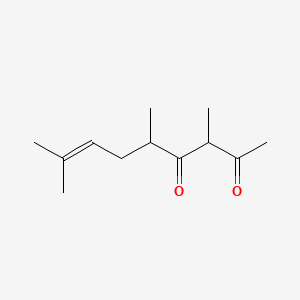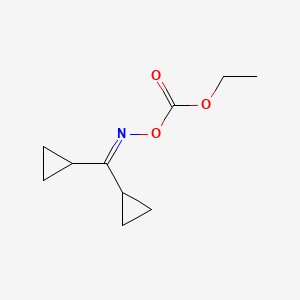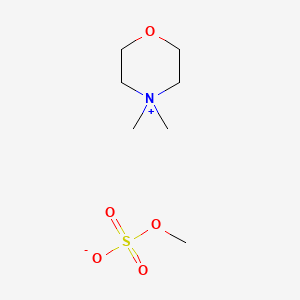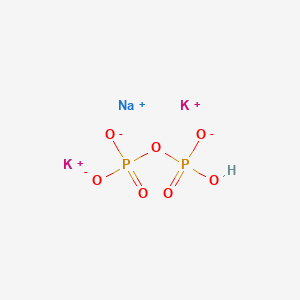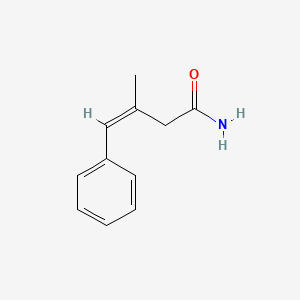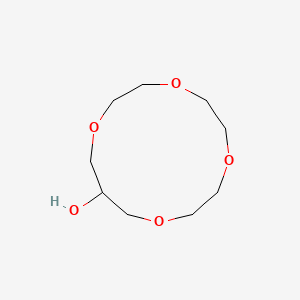![molecular formula C9H21N12O4PS3 B12658149 1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea CAS No. 16221-26-4](/img/structure/B12658149.png)
1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du NSC 106691 implique la réaction du chlorure de phosphoryle avec la méthylcarbamothioylhydrazinecarboxamide dans des conditions contrôlées. La réaction nécessite généralement une atmosphère inerte et un solvant tel que le dichlorométhane. La réaction se déroule par la formation de composés intermédiaires, qui sont ensuite purifiés et caractérisés pour obtenir le produit final.
Méthodes de production industrielle
La production industrielle du NSC 106691 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs, un contrôle précis de la température et une surveillance continue pour garantir la pureté et le rendement du composé. Le produit final est ensuite soumis à des mesures rigoureuses de contrôle qualité avant d'être libéré pour utilisation.
Analyse Des Réactions Chimiques
Types de réactions
Le NSC 106691 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Solvants halogénés et catalyseurs comme le palladium sur carbone.
Principaux produits formés
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de divers dérivés substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
Le NSC 106691 a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme catalyseur dans diverses réactions chimiques.
Biologie : Étudié pour son rôle potentiel dans l'inhibition enzymatique et les interactions protéiques.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de certaines maladies.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d'autres composés.
Mécanisme d'action
Le mécanisme d'action du NSC 106691 implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et inhiber leur activité, conduisant à des changements dans les processus cellulaires. Il peut également interagir avec les protéines et modifier leur fonction, affectant diverses voies de signalisation au sein de la cellule.
Applications De Recherche Scientifique
NSC 106691 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of NSC 106691 involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. It may also interact with proteins and alter their function, affecting various signaling pathways within the cell.
Comparaison Avec Des Composés Similaires
Composés similaires
NSC 706744 : Un autre composé phosphorylé présentant des caractéristiques structurales similaires.
NSC 725776 (Indimitecan) : Un inhibiteur de la topoisomérase I avec un mécanisme d'action différent.
NSC 724998 (Indotecan) : Un autre inhibiteur de la topoisomérase I avec des propriétés uniques.
Unicité
Le NSC 106691 est unique en raison de sa structure spécifique et de la présence de plusieurs groupes phosphoryle et carbamothioyle.
Propriétés
Numéro CAS |
16221-26-4 |
|---|---|
Formule moléculaire |
C9H21N12O4PS3 |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
1-bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea |
InChI |
InChI=1S/C9H21N12O4PS3/c1-10-7(27)16-13-4(22)19-26(25,20-5(23)14-17-8(28)11-2)21-6(24)15-18-9(29)12-3/h1-3H3,(H2,10,16,27)(H2,11,17,28)(H2,12,18,29)(H6,13,14,15,19,20,21,22,23,24,25) |
Clé InChI |
DKSIIBGSINRRNO-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)NNC(=O)NP(=O)(NC(=O)NNC(=S)NC)NC(=O)NNC(=S)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



